molecular formula C8H8NNiO3P+3 B3226995 Pyridine, 2-phosphino-, nickel complex CAS No. 125995-94-0

Pyridine, 2-phosphino-, nickel complex

Cat. No.: B3226995
CAS No.: 125995-94-0
M. Wt: 255.82 g/mol
InChI Key: UAQOQFNHSZREIB-UHFFFAOYSA-N
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Description

Pyridine, 2-phosphino-, nickel complex: is a coordination compound where pyridine acts as a ligand, coordinating to a nickel center through its nitrogen atom The addition of a phosphino group at the 2-position of pyridine enhances its electron-donating properties, making it a versatile ligand in transition metal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 2-phosphino-, nickel complex typically involves the reaction of nickel salts with 2-phosphinopyridine ligands. A common method includes the use of nickel(II) chloride and 2-phosphinopyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .

Industrial Production Methods: Industrial production of this complex may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure complex .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-phosphino-, nickel complex undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) or nickel(0) species .

Scientific Research Applications

Chemistry: Pyridine, 2-phosphino-, nickel complex is widely used as a catalyst in various organic transformations, including hydrogenation, cross-coupling reactions, and polymerization .

Biology and Medicine: In biological research, this complex is studied for its potential as a model compound for nickel-containing enzymes. Its ability to mimic the active sites of these enzymes makes it valuable in understanding their mechanisms .

Industry: In the industrial sector, this complex is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency and selectivity of chemical processes .

Mechanism of Action

The mechanism of action of pyridine, 2-phosphino-, nickel complex involves the coordination of the ligand to the nickel center, which facilitates various catalytic processes. The phosphino group enhances the electron density on the nickel, making it more reactive towards substrates. This complex can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles .

Comparison with Similar Compounds

  • Pyridine, 2-phosphino-, palladium complex
  • Pyridine, 2-phosphino-, platinum complex
  • Pyridine, 2-phosphino-, cobalt complex

Uniqueness: Compared to its palladium and platinum counterparts, the nickel complex is more cost-effective and environmentally benign. It also exhibits unique reactivity patterns due to the different electronic properties of nickel. The cobalt complex, while similar, often shows different catalytic behavior due to the distinct electronic and steric effects of cobalt .

Properties

InChI

InChI=1S/C5H5NP.3CHO.Ni/c7-5-3-1-2-4-6-5;3*1-2;/h1-4,7H;3*1H;/q;3*+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQOQFNHSZREIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH+]=O.[CH+]=O.[CH+]=O.C1=CC=NC(=C1)[PH].[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNiO3P+3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine, 2-phosphino-, nickel complex
Reactant of Route 2
Pyridine, 2-phosphino-, nickel complex
Reactant of Route 3
Pyridine, 2-phosphino-, nickel complex
Reactant of Route 4
Pyridine, 2-phosphino-, nickel complex
Reactant of Route 5
Pyridine, 2-phosphino-, nickel complex
Reactant of Route 6
Pyridine, 2-phosphino-, nickel complex

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